5-(1H-Pyrrol-2-yl)thiazol-2-amine
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Overview
Description
5-(1H-Pyrrol-2-yl)thiazol-2-amine is a heterocyclic compound that features both pyrrole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-2-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with pyrrole-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the target compound .
Industrial Production Methods: This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Pyrrol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development, particularly in antimicrobial and anticancer research.
Medicine: Its derivatives have shown promise as therapeutic agents due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Thiazole: A simpler analog that lacks the pyrrole ring.
Pyrrole: A simpler analog that lacks the thiazole ring.
Imidazole: Another heterocyclic compound with similar biological activity but different ring structure.
Uniqueness: 5-(1H-Pyrrol-2-yl)thiazol-2-amine is unique due to the combination of pyrrole and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
5-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10) |
InChI Key |
JCEMPPQGKWHDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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